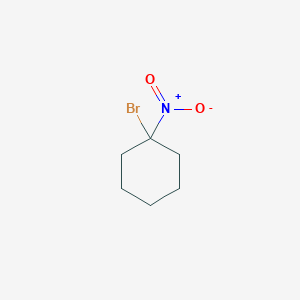

1-Bromo-1-nitrocyclohexane

Description

Academic Significance of Geminal Halonitro Compounds in Organic Chemistry

Geminal halonitro compounds are recognized as versatile building blocks in organic synthesis. researchgate.net Their utility stems from the unique reactivity imparted by the two functional groups attached to a single carbon center. researchgate.net The presence of both a good leaving group (the halogen) and a strongly electron-withdrawing nitro group creates a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.

These compounds serve as precursors to a variety of other functional groups and molecular frameworks. For instance, they are instrumental in the synthesis of functionalized alkenes through transition metal-catalyzed cross-coupling reactions. uniovi.es Furthermore, their reactivity has been harnessed in the preparation of other valuable chemical entities, including nitro compounds and gem-chloronitro compounds. lookchem.comsci-hub.se The ability to participate in diverse transformations such as substitution, elimination, and cycloaddition reactions underscores their importance to synthetic chemists. researchgate.netuniovi.esgrowingscience.com

Historical Trajectory of Research on Gem-Halonitro Moieties

Initially, the scientific interest in gem-halonitro compounds was primarily driven by their potential biological activity. researchgate.netgrowingscience.com However, for many years, the exploration of their chemical reactivity remained relatively limited. researchgate.net A significant turning point in the study of these compounds came with investigations into the reactivity of the gem-halonitro moiety itself, which sparked a rapid growth of interest in their synthetic applications. researchgate.net

Early research laid the groundwork for understanding the fundamental reactions of these compounds. For example, the Henry reaction, discovered in 1895, provided a method for forming nitroalcohols, which could then be further manipulated. uniovi.es Over time, more direct and efficient methods for the synthesis of gem-halonitroalkenes were developed, such as those involving bromination and dehydrobromination. uniovi.es These advancements have solidified the role of gem-halonitro compounds as powerful tools in the synthetic organic chemist's arsenal.

Structural Features and Electronic Influences Pertinent to Chemical Reactivity

The chemical behavior of 1-bromo-1-nitrocyclohexane is a direct consequence of its molecular structure and the electronic effects exerted by its functional groups. The key structural feature is the geminal arrangement of the bromine atom and the nitro group on a cyclohexane (B81311) ring.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive and resonance effect polarizes the carbon-bromine bond, making the carbon atom highly electrophilic and the bromine atom a good leaving group in nucleophilic substitution reactions. This enhanced reactivity is a defining characteristic of gem-halonitro compounds compared to their singly substituted counterparts.

The cyclohexane ring provides a three-dimensional scaffold that can influence the stereochemical outcome of reactions. The conformational flexibility of the cyclohexane ring can play a role in the approach of reagents and the stability of transition states. In the context of gem-halonitro sugars, it has been observed that the preferred configuration at the carbon bearing the halogen and nitro group is often the one that places the nitro group in an equatorial position in the normal chair conformation. cdnsciencepub.com This stereochemical preference can be highly selective in many halogenation reactions. cdnsciencepub.com

Below is a table summarizing key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₀BrNO₂ chemsynthesis.comnih.gov |

| Molecular Weight | 208.055 g/mol chemsynthesis.comnih.gov |

| IUPAC Name | This compound nih.gov |

| InChI | InChI=1S/C6H10BrNO2/c7-6(8(9)10)4-2-1-3-5-6/h1-5H2 nih.gov |

| InChIKey | JXRGVYLCDXJWLY-UHFFFAOYAQ chemsynthesis.com |

| SMILES | C1CCC(CC1)(Br)N+[O-] nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrNO2 |

|---|---|

Molecular Weight |

208.05 g/mol |

IUPAC Name |

1-bromo-1-nitrocyclohexane |

InChI |

InChI=1S/C6H10BrNO2/c7-6(8(9)10)4-2-1-3-5-6/h1-5H2 |

InChI Key |

JXRGVYLCDXJWLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)([N+](=O)[O-])Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 1 Nitrocyclohexane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 1-bromo-1-nitrocyclohexane can proceed through several distinct mechanisms, including radical-nucleophilic substitution (SRN1), bromo-nitro exchange processes, and pathways involving nitronate intermediates.

SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) Reactions

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the substrate, in this case, this compound. This process generates a radical anion, which then fragments to lose a bromide ion, forming an α-nitroalkyl radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new molecule of the substrate.

This type of reaction is distinct from traditional SN1 and SN2 pathways and does not require deactivating groups on the substrate. wikipedia.org The SRN1 mechanism has been explored for various aliphatic α-substituted nitro compounds. For instance, reactions of α-nitroazides, which are structurally related to α-halonitroalkanes, with nucleophiles like azide (B81097), benzenesulfinate, and p-chlorobenzenethiolate proceed via an SRN1 mechanism with the loss of nitrite (B80452). lookchem.com In a related example, the reaction of 1-azido-1-nitrocyclohexane (B14410928) with the anion of 2-nitropropane (B154153) occurs through an SRN1 pathway, resulting in the loss of the azide group. lookchem.comresearchgate.net

However, attempts to induce intramolecular SRN1 cyclization with certain alkenyl-substituted α-bromonitroalkanes, such as 1-bromo-1-nitro-2-(prop-2-enyl)cyclohexane, have not always been successful. researchgate.netrsc.org In some cases, reduction of the C-Br bond to a C-H bond occurs instead of the desired cyclization, indicating that the intermediate α-nitroalkyl radical is reduced before it can cyclize. researchgate.netrsc.org

The success of an SRN1 reaction can be influenced by factors such as the choice of nucleophile, solvent, and the presence of radical initiators or inhibitors. nih.gov For example, light can be used to promote SRN1 reactions. nih.gov

Kornblum Substitution and Related Bromo-Nitro Exchange Processes

The Kornblum substitution provides a method for the replacement of a halide with a nitro group. While classically applied to primary and secondary alkyl halides, variations of this reaction can be relevant to tertiary substrates like this compound. In a typical Kornblum-type reaction, an α-bromo nitro compound can react with a nitrite salt, such as sodium nitrite, to yield a dinitro compound.

Research has shown that sodium nitrite in dimethylformamide can substitute a bromine with a nitro group at a tertiary carbon alpha to an amide carbonyl, proceeding through a transition state with negative charge buildup, which is a departure from the typical SN1/SN2 mechanisms often associated with Kornblum-type reactions. rsc.org While this specific example involves an amide, it highlights the potential for bromo-nitro exchange at a tertiary center.

The reaction of this compound with nucleophiles can also lead to products other than direct substitution. For instance, reactions with certain nitronate anions can result in the abstraction of a bromine cation (Br+), leading to the formation of a different bromo-nitroalkane and the corresponding nitroalkane derived from the initial substrate. researchgate.netrsc.org

Role of Nitronate Intermediates in Nucleophilic Displacements

Nitronate anions (or aci-nitro anions) are key intermediates in many reactions of nitroalkanes. They are formed by the deprotonation of a nitroalkane at the α-carbon. In the context of this compound, while it lacks an α-hydrogen for direct deprotonation, nitronate anions derived from other nitroalkanes can act as nucleophiles.

When a nitronate anion, such as the anion of 2-nitropropane, reacts with an α-halonitroalkane, it can lead to C-alkylation products. nih.gov These reactions can proceed through an SRN1 mechanism. nih.gov The nitronate anion acts as the nucleophile that adds to the intermediate α-nitroalkyl radical. lookchem.comresearchgate.net

Nitronate anions are also central to the Henry reaction (nitroaldol reaction) and Michael additions, where they add to carbonyls and α,β-unsaturated systems, respectively. acs.orgresearchgate.net While not direct reactions of this compound itself, the principles of nitronate reactivity are fundamental to understanding the broader context of nitroalkane chemistry. The intermediate nitronates formed in such reactions can undergo further transformations, such as elimination of the nitro group to form alkenes. mdma.ch

Radical-Mediated Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-based reactions. These transformations are particularly useful for forming new carbon-carbon bonds.

Generation and Reactivity of α-Nitroalkyl Radicals

The α-nitrocyclohexyl radical can be generated from this compound through several methods. One common approach is the use of a radical initiator, such as a tin hydride (e.g., tributyltin hydride, Bu3SnH), or through photolysis. Electron transfer processes, as seen in SRN1 reactions, also lead to the formation of these radicals. wikipedia.orgresearchgate.net

Once generated, the α-nitroalkyl radical is a key intermediate that can undergo various reactions. It can be trapped by a hydrogen atom donor to give the corresponding nitroalkane, as observed in reductions with Bu3SnH. researchgate.netrsc.org Alternatively, it can react with a nucleophile, as in the propagation step of the SRN1 cycle, or add to an alkene, either inter- or intramolecularly. researchgate.net

The stability of α-nitroalkyl radicals is a subject of interest. While the nitro group does offer some stabilization, these radicals are still highly reactive species. researchgate.net

Intramolecular Cyclization Reactions Involving Alkenyl α-Nitroalkyl Radicals

A significant application of α-nitroalkyl radicals is in intramolecular cyclization reactions. If the carbon skeleton of the radical contains an appropriately positioned double bond, the radical can add to this π-system to form a cyclic product. This strategy is a powerful tool for the synthesis of cyclic and bicyclic compounds.

For this to be effective, the rate of cyclization must be competitive with other potential radical pathways, such as reduction or intermolecular reactions. researchgate.net Research on ω-alkenyl α-nitroalkyl radicals has shown that the success of cyclization can depend on the specific substrate and reaction conditions. researchgate.netrsc.org For example, while the Bu3SnH-mediated reduction of some ω-alkenyl α-bromonitroalkanes simply leads to the corresponding nitroalkane without cyclization, for others, cyclization does occur at lower concentrations of the tin hydride. researchgate.net

An alternative to tin hydride-based methods is the use of an iodine atom transfer methodology, which has shown promise as a general method for the cyclization of ω-alkenyl α-nitroalkyl radicals. researchgate.netrsc.org For instance, photolysis of 2-(but-3-enyl)-1-iodo-1-nitrocyclohexane, an analogue of the bromo-compound, yields the expected 5-exo cyclization product. researchgate.netrsc.orgresearchgate.net

The following table summarizes the outcomes of some radical reactions involving alkenyl-substituted nitrocyclohexane (B1678964) derivatives.

| Starting Material | Reagent(s) | Major Product(s) | Reaction Type |

| 1-bromo-1-nitro-2-(prop-2-enyl)cyclohexane | Bu3SnH | 1-nitro-2-(prop-2-enyl)cyclohexane | Radical Reduction |

| 2-(but-3-enyl)-1-iodo-1-nitrocyclohexane | Photolysis (hν) | 5-exo cyclization product | Intramolecular Radical Cyclization |

Allylation Reactions via Radical Chain Processes

The reaction of this compound can proceed through radical chain mechanisms, particularly in the presence of radical initiators or under photolytic conditions. While direct studies on the allylation of this compound are not extensively detailed in the provided search results, the reactivity of similar gem-bromonitroalkanes provides insight into the expected pathways. researchgate.net

These reactions likely initiate with the homolytic cleavage of the carbon-bromine bond to generate a 1-nitrocyclohexyl radical. This radical species can then add to an allylic substrate. A proposed general mechanism for radical allylation involves the following steps:

Initiation: Formation of the 1-nitrocyclohexyl radical from this compound.

Propagation:

Addition of the 1-nitrocyclohexyl radical to an allyl donor, such as allyl bromide.

The resulting radical intermediate can then abstract a bromine atom from another molecule of this compound, propagating the chain and forming the allylated product.

A study by the Ryu group on the radical addition to allenes demonstrated a three-component coupling strategy involving an allene (B1206475), allyl bromide, and an electron-deficient alkene. nih.gov This reaction proceeds via a bromine radical attacking the central carbon of the allene to form a 2-bromoallyl radical. This nucleophilic radical then attacks the electron-deficient alkene, and the subsequent alkyl radical abstracts a bromine atom from allyl bromide to yield the product and regenerate the bromine radical. nih.gov This highlights the feasibility of using radical processes to form new carbon-carbon bonds with allylic systems.

Further research into the radical reactions of α-bromo nitroalkanes indicates that these compounds can react with styrenes under photocatalytic conditions. researchgate.net This suggests that light-driven atom-transfer radical substitution (ATRS) could be a viable method for the allylation of this compound.

Reactions with Organophosphorus Reagents

The interaction of this compound with organophosphorus reagents, such as triphenylphosphine (B44618), can lead to complex reaction pathways, including rearrangements and the formation of cyclic amides.

The reaction of 1-chloro-1-nitrocyclohexane with triphenylphosphine has been shown to induce a Beckmann-type rearrangement, ultimately yielding ε-caprolactam. oup.com It is reasonable to infer that this compound would undergo a similar transformation. The reaction is believed to proceed through the initial attack of triphenylphosphine on an oxygen atom of the nitro group, leading to deoxygenation. This process, potentially involving two equivalents of the phosphine (B1218219), generates a nitrene or a related reactive nitrogen intermediate. This intermediate then undergoes a rearrangement, characteristic of the Beckmann rearrangement, where an alkyl group migrates to the electron-deficient nitrogen atom. oup.comorganic-chemistry.org

The classical Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.combyjus.comscispace.com The reaction with triphenylphosphine offers an alternative pathway to access similar lactam products directly from the corresponding 1-halo-1-nitrocycloalkane. oup.com The driving force for the rearrangement is the formation of the stable triphenylphosphine oxide. oup.com

Table 1: Reaction of 1-Chloro-1-nitrocyclohexane with Triphenylphosphine oup.com

| Molar Equivalents of Triphenylphosphine | Product | Yield (%) |

| 1 | ε-Caprolactam | 34 |

| 2 | ε-Caprolactam | 55-60 |

| 3 | ε-Caprolactam | 77 |

This table demonstrates the effect of the stoichiometry of triphenylphosphine on the yield of ε-caprolactam from 1-chloro-1-nitrocyclohexane, suggesting a similar trend for the bromo-analogue.

As established, the primary product from the reaction of 1-halo-1-nitrocycloalkanes with triphenylphosphine is the corresponding lactam. oup.com For this compound, the expected product is ε-caprolactam. The reaction requires elevated temperatures, typically refluxing in a solvent like benzene, and the yield is dependent on the stoichiometry of the phosphine reagent. oup.com

In contrast, the reaction of acyclic 1-bromo-1-nitroalkanes with triphenylphosphine generally leads to the formation of nitriles. oup.com This difference in reactivity highlights the influence of the cyclic structure on the reaction outcome, favoring the intramolecular rearrangement to form the lactam over fragmentation pathways that would lead to nitriles.

The formation of ε-caprolactam from 1-chloro-1-nitrocyclohexane was confirmed by comparison with an authentic sample prepared via the conventional Beckmann rearrangement of cyclohexanone (B45756) oxime. oup.com This confirms that the reaction with triphenylphosphine provides a direct route to these important cyclic amides from halo-nitro precursors.

Elimination Reactions and Formation of Nitroalkenes

Elimination reactions of this compound, specifically dehydrobromination, are a key method for the synthesis of nitroalkenes.

The treatment of this compound with a base results in the elimination of hydrogen bromide (HBr) to form 1-nitrocyclohexene (B1209902). This is a standard method for introducing a double bond adjacent to a nitro group. doubtnut.com A variety of bases can be employed for this transformation, with alcoholic potassium hydroxide (B78521) (KOH) being a common choice. doubtnut.com The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom, and the bromide ion is concurrently eliminated.

The formation of 1-nitrocyclohexene from a precursor via dehydrohalogenation is a well-established synthetic route. For instance, the dehydrobromination of 1-bromo-1-methylcyclohexane (B3058953) with alcoholic KOH yields 1-methylcyclohexene. doubtnut.com Similarly, this compound is expected to readily undergo this elimination to provide 1-nitrocyclohexene.

The stereochemistry of E2 elimination reactions is highly dependent on the conformation of the substrate. The reaction generally proceeds through an anti-periplanar arrangement of the hydrogen atom and the leaving group (in this case, bromine). youtube.com In the cyclohexane (B81311) system, this requires the hydrogen and the bromine to be in axial positions and on opposite sides of the ring.

For this compound, the cyclohexane ring exists in a chair conformation. The bulky nitro and bromo groups on the same carbon will influence the conformational equilibrium. For the E2 elimination to occur, a proton on the adjacent carbon (C2 or C6) must be in an axial position, anti-periplanar to the axial bromine atom. If the bromine atom is in an equatorial position, a ring flip would be necessary to bring it into the required axial orientation for the anti-periplanar elimination to proceed. The specific stereochemical outcome, in terms of which diastereotopic proton is removed, will dictate the geometry of the resulting nitroalkene, although in this specific case, only one product, 1-nitrocyclohexene, is formed. The requirement for an anti-periplanar transition state is a key factor controlling the stereochemical course of the elimination. youtube.com

Condensation and Addition Reactions

The presence of both a bromine atom and a nitro group on the same carbon atom in this compound gives rise to a unique reactivity profile, particularly in condensation and addition reactions. This section explores the mechanistic pathways of this compound in Henry, Mannich, and Michael reactions.

The Henry reaction, also known as the nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction typically proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon. wikipedia.org

In the context of this compound, the α-carbon is tertiary and lacks a proton, which would typically prevent it from participating in a classical Henry reaction as the nucleophilic component. However, the synthetic utility of the products derived from Henry reactions, such as β-nitro alcohols, has led to investigations into modified procedures. wikipedia.orgresearchgate.net These products can be readily converted to other valuable intermediates, including nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.orgresearchgate.net

The general mechanism of the Henry reaction is reversible and involves the following steps:

Deprotonation of the nitroalkane at the α-carbon to form a nitronate. wikipedia.org

Nucleophilic attack of the nitronate on the carbonyl carbon of an aldehyde or ketone. wikipedia.org

Protonation of the resulting β-nitro alkoxide to yield the β-nitro alcohol. wikipedia.org

Due to the reversibility and potential for epimerization, the Henry reaction often yields a mixture of stereoisomers. wikipedia.org Consequently, significant research has focused on developing catalytic asymmetric versions of the reaction to control stereoselectivity. wikipedia.orgnih.gov

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Reference |

| Nitroalkane | Aldehyde/Ketone | Base | β-Nitro alcohol | wikipedia.orgorganic-chemistry.org |

| This compound | Aldehyde | Indium | β-Hydroxy bromonitroalkane | organic-chemistry.org |

This table summarizes the general reactants and products of the Henry reaction and a specific variation involving a bromo-nitro compound.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. libretexts.orgwikipedia.orgorganicreactions.org The product of this aminoalkylation is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com

The mechanism of the Mannich reaction typically begins with the formation of an iminium ion from the reaction of the amine and formaldehyde. libretexts.orgwikipedia.orgbyjus.com The active hydrogen compound, in this case, a ketone, can then tautomerize to its enol form and subsequently attack the electrophilic iminium ion. libretexts.orgbyjus.com

While direct participation of this compound as the active hydrogen component is not typical due to the lack of an α-hydrogen, it can be involved in reactions with Mannich bases. The reaction is versatile, and its products are significant in the synthesis of various pharmaceuticals and natural products. researchgate.netresearchgate.net The general mechanism proceeds as follows:

Formation of an iminium ion from the amine and formaldehyde. wikipedia.org

Tautomerization of the active hydrogen compound (e.g., a ketone) to its enol form. libretexts.org

Nucleophilic attack of the enol on the iminium ion to form the β-amino-carbonyl product. libretexts.orgwikipedia.org

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| Active Hydrogen Compound | Formaldehyde | Primary/Secondary Amine | β-Amino-carbonyl (Mannich Base) | wikipedia.orgtestbook.com |

| Cyclohexanone | Formaldehyde | Dimethylamine | 2-((Dimethylamino)methyl)cyclohexan-1-one | testbook.com |

This table outlines the general components of the Mannich reaction and provides a specific example.

The Michael addition is a conjugate addition reaction of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (Michael acceptor). wikipedia.org In the context of nitro compounds, nitronates can act as Michael donors, and nitroalkenes can serve as Michael acceptors. wikipedia.org

This compound itself does not act as a typical Michael donor due to the absence of an α-hydrogen. However, the principles of Michael addition are relevant to its reactivity, particularly in reactions involving nitroalkenes. semanticscholar.org α-Bromonitroalkenes are known to be highly reactive Michael acceptors and can react with various nucleophiles. semanticscholar.org The reaction often proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the nitroalkene.

The reaction of 1-bromo-1-nitroalkenes with nucleophiles can lead to the formation of various functionalized products, and the bromo and nitro groups can act as leaving groups in subsequent steps. semanticscholar.org The development of enantioselective Michael additions of nitroalkanes to nitroalkenes has been an area of significant research interest, with catalysts designed to control the stereochemical outcome. nih.gov

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Nitronate | α,β-Unsaturated Carbonyl | γ-Nitro Carbonyl | arkat-usa.org |

| Nitroalkane | Nitroalkene | Dinitroalkane | nih.gov |

| 1,3-Dicarbonyl Compound | 1-Bromo-1-nitroalkene | Functionalized Heterocycle | semanticscholar.org |

This table illustrates various combinations of Michael donors and acceptors relevant to the reactivity of nitro compounds.

Hydrolytic Transformations of the Nitro Moiety

The nitro group of this compound can undergo hydrolytic transformations, most notably the Nef reaction, to yield carbonyl compounds. This section also discusses the cleavage of the carbon-nitrogen bond.

The Nef reaction is the conversion of a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively) through acid hydrolysis of its corresponding nitronate salt. organic-chemistry.orgwikipedia.org This reaction represents a powerful tool for "umpolung" (reactivity inversion), as the nucleophilic α-carbon of the nitronate is converted into an electrophilic carbonyl carbon. arkat-usa.orgresearchgate.net

The standard procedure involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by treatment with a strong aqueous acid. organic-chemistry.orgnih.gov The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is then further protonated and hydrolyzed to the carbonyl compound and nitrous oxide. wikipedia.org

For this compound, which is a tertiary nitro compound, a classical Nef reaction is not possible as it cannot be deprotonated to form a nitronate. However, variations of the Nef reaction have been developed using different reagents, including oxidizing and reducing agents, to effect the transformation of the nitro group to a carbonyl. organic-chemistry.orgwikipedia.org For instance, oxidative methods using reagents like ozone or potassium permanganate (B83412) can cleave the nitronate tautomer to form a carbonyl. wikipedia.org

| Starting Material | Reagents | Product | Reference |

| Salt of a primary/secondary nitroalkane | Strong Acid (e.g., H₂SO₄) | Aldehyde/Ketone | wikipedia.org |

| γ-Nitro carbonyl compound | Base, then Acid (Nef conditions) | 1,4-Dicarbonyl compound | arkat-usa.org |

| Nitroalkene | Base, then Oxidant (e.g., H₂O₂) | α,β-Unsaturated Ketone | nii.ac.jp |

This table shows examples of the Nef reaction and its application in synthesizing dicarbonyl compounds.

The carbon-nitrogen bond in nitroalkanes can be cleaved under various conditions, often involving reductive or oxidative processes. In the case of this compound, reductive transformations can lead to the cleavage of the C-N bond, resulting in denitration. koreascience.kr

Reductive denitration of gem-bromonitro compounds has been achieved using methods such as viologen-mediated reductions. koreascience.kr This process can lead to the formation of the corresponding hydrocarbon, effectively removing the nitro group. The reduction of aliphatic nitro compounds can sometimes be challenging and may lead to denitration, as observed in the reduction of nitrocyclohexane to cyclohexane. unimi.it

The cleavage of C-N bonds is a significant transformation in organic synthesis, allowing for the removal of the activating nitro group after it has served its purpose in directing other reactions. rsc.org

| Substrate | Reagents/Conditions | Major Product | Reference |

| gem-Bromonitro compounds | Viologen-mediated reduction | Reductive denitration products | koreascience.kr |

| Nitrocyclohexane | Certain reducing agents | Cyclohexane | unimi.it |

| Imidazo[1,2-a]pyridines | Eosin Y, visible light | N-(pyridin-2-yl) amides (via C-N bond cleavage) | rsc.org |

This table provides examples of reactions involving the cleavage of the carbon-nitrogen bond.

Applications in Advanced Organic Synthesis

Strategic Building Blocks for Complex Molecular Frameworks

The dual functionality of 1-Bromo-1-nitrocyclohexane makes it a valuable precursor for the construction of intricate molecular architectures, including heterocyclic and polycyclic systems. Its ability to generate radical intermediates under mild conditions is particularly noteworthy in modern synthetic strategies.

While direct, widespread applications of this compound in the synthesis of heterocycles are not extensively documented, its chemical properties make it a potent potential precursor. The general strategy involves leveraging the gem-bromonitro moiety to initiate reactions that form new rings containing heteroatoms. A key approach is the generation of an α-nitroalkyl radical. Visible-light photoredox catalysis can initiate the formation of the 1-nitrocyclohexyl radical, which can then be trapped by a tethered nucleophile or participate in cycloaddition reactions to forge heterocyclic rings. For instance, a radical generated from a gem-bromonitroalkane can engage in tandem reactions, such as cyclizing with acrylanilides to build complex 2-oxindole structures. rsc.org This reactivity paradigm suggests that this compound could be employed in similar radical cascade reactions to access nitrogen- or oxygen-containing heterocyclic scaffolds.

The assembly of polycyclic frameworks often relies on intramolecular bond-forming events. This compound can be incorporated into larger molecules that are poised for such cyclizations. An intramolecular coupling reaction could be triggered by forming the 1-nitrocyclohexyl radical, which could then add to a suitably positioned alkene or arene within the same molecule. This type of radical cascade reaction, initiated by the homolytic cleavage of the carbon-bromine bond, is a powerful method for constructing complex, fused, or bridged ring systems. Research on related gem-bromonitroalkanes has shown their utility in initiating radical 1,2-aryl migrations and subsequent cyclizations, demonstrating the potential for these building blocks to create structurally diverse products, including spirocyclic systems. nih.gov

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. The utility of this compound in these transformations is primarily dictated by the reactivity of its tertiary carbon-bromine bond.

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling, typically involving the reaction of an organoboron reagent with an organic halide. However, the use of tertiary alkyl halides like this compound as the electrophilic partner in traditional Suzuki reactions is challenging. These substrates are prone to competitive β-hydride elimination under the basic conditions required for the reaction, leading to the formation of alkenes rather than the desired coupled product.

Despite these challenges, significant advances have been made in the palladium-catalyzed coupling of unactivated secondary and tertiary alkyl halides with other nucleophiles. nih.gov For example, thermal cross-coupling reactions of tertiary alkyl bromides with nitrogen nucleophiles (imines) have been developed. acs.orgberkeley.eduacs.orgresearchgate.net These reactions often proceed through radical intermediates generated via single-electron transfer from a palladium(0) complex, circumventing the issues associated with traditional oxidative addition mechanisms. nih.gov While this demonstrates the feasibility of engaging tertiary bromides in palladium catalysis, their application in C-C bond-forming Suzuki-Miyaura reactions remains less common and an area of ongoing research.

Table 1: Key Features of Palladium-Catalyzed Coupling Involving Alkyl Halides

| Feature | Description | Relevance to this compound |

| Substrate Class | Tertiary Alkyl Bromide | The C-Br bond is on a sterically hindered tertiary carbon. |

| Common Challenge | β-Hydride Elimination | Prone to elimination under basic conditions, forming 1-nitrocyclohexene (B1209902). |

| Catalyst System | Palladium with hindered phosphine (B1218219) ligands (e.g., Cy₂t-BuP). berkeley.edu | Specialized ligands are required to promote coupling over elimination. |

| Reaction Type | C-N Bond Formation (Amination) | Successful couplings with nitrogen nucleophiles have been reported for tertiary bromides. nih.govacs.org |

| Mechanism | Radical Pathway | Coupling often proceeds via alkyl radical intermediates rather than a classic oxidative addition/reductive elimination cycle. nih.gov |

Beyond traditional palladium catalysis, this compound is an excellent substrate for transformations initiated by other transition metals, particularly in the realm of photoredox catalysis. rsc.org In these reactions, a photocatalyst (often based on iridium or ruthenium) absorbs visible light and becomes a potent single-electron donor or acceptor. This catalyst can reduce the C-Br bond of this compound to generate a 1-nitrocyclohexyl radical. This radical is a versatile intermediate that can engage in a variety of coupling reactions under mild conditions. rsc.orgnih.gov

One prominent example is the coupling of gem-bromonitroalkanes with silyl (B83357) enol ethers to produce β-nitro ketones. rsc.org This transformation provides a powerful method for C-C bond formation, creating a valuable synthetic intermediate with two modifiable functional groups.

Table 2: Examples of Transition Metal-Catalyzed Transformations

| Reaction Type | Coupling Partner | Product Type | Catalyst System | Ref. |

| Radical Addition | Silyl Enol Ethers | β-Nitro Ketones | Visible-light photocatalyst | rsc.org |

| Radical Cyclization | Acrylanilides | 2-Oxindoles | Visible-light photocatalyst | rsc.org |

| Radical Rearrangement | α,α-Diaryl Allyl Alcohol Ethers | α-Aryl-γ-nitro Ketones | Visible-light photocatalyst | nih.gov |

Precursors for Functional Group Interconversions

The bromo and nitro groups on the same carbon atom provide a platform for a wide range of functional group interconversions, allowing for the strategic transformation of this compound into various other synthetic building blocks.

The tertiary bromide can be substituted by nucleophiles, typically through an Sₙ1 mechanism due to the stable tertiary carbocation intermediate formed upon bromide departure. Alternatively, treatment with a non-nucleophilic base can induce E1 elimination to yield 1-nitrocyclohexene.

The nitro group is particularly versatile. It can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation. The nitro group can also be converted into a ketone through the Nef reaction, which involves treatment with a strong base followed by acidification. These transformations significantly expand the synthetic utility of the parent compound.

Table 3: Selected Functional Group Interconversions of this compound

| Functional Group Targeted | Reagents and Conditions | Resulting Functional Group | Notes |

| Bromo Group | H₂O or ROH | Hydroxyl or Alkoxy | Sₙ1 substitution |

| Bromo Group | NaNs | Azide (B81097) | Sₙ1 substitution |

| Bromo Group | Non-nucleophilic base (e.g., DBU) | Alkene (C=C) | E1 elimination to form 1-nitrocyclohexene |

| Nitro Group | H₂, Pd/C or SnCl₂, HCl | Primary Amine (-NH₂) | Reduction of the nitro group |

| Nitro Group | 1. Strong Base (e.g., NaOEt) 2. H₂SO₄ | Ketone (C=O) | Nef Reaction, forms cyclohexanone (B45756) |

Synthesis of Amides and Amino Compounds

This compound is an effective precursor for the synthesis of both amides and amino compounds, primarily through umpolung reactivity and standard reduction methods.

Umpolung Amide Synthesis (UmAS): The traditional synthesis of amides involves the reaction of a nucleophilic amine with an electrophilic acyl donor. However, α-halo nitroalkanes, such as this compound, enable a reversal of this polarity, a concept known as "umpolung". In this approach, the carbon atom bearing the nitro and bromo groups, which is typically an electrophilic center, is converted into a nucleophilic acyl anion equivalent. This strategy has been developed into a robust method for creating enantiopure amides. researchgate.netnih.gov The reaction of an α-bromo nitroalkane with an amine, often promoted by a suitable base, leads to the formation of an amide bond, bypassing the need for traditional carboxylic acid activation. researchgate.netnih.gov

Reduction to Amines: The nitro group of this compound can be readily reduced to a primary amine. Standard reducing agents, such as lithium aluminium hydride (LiAlH₄), are effective for this transformation. This conversion is a fundamental process in organic synthesis, providing a direct route from a nitroalkane to a valuable amino compound. openstax.org The resulting aminocyclohexane derivatives are important structural motifs in many biologically active molecules and synthetic intermediates.

| Precursor | Reagent(s) | Product Type | Synthetic Strategy |

| This compound | Amine (R-NH₂), Base | Amide | Umpolung Amide Synthesis |

| This compound | Lithium Aluminium Hydride (LiAlH₄) or H₂/Catalyst | Amino Compound | Nitro Group Reduction |

Transformations into other Nitrogen-Bearing Derivatives

The reactivity of this compound extends beyond amides and amines, serving as a gateway to a variety of other nitrogenous compounds, including heterocyclic structures.

The presence of the bromine atom facilitates elimination reactions to form 1-nitrocyclohexene. This α,β-unsaturated nitroalkene is a potent Michael acceptor and a versatile dienophile in Diels-Alder reactions. Nucleophilic attack by other nitrogen-containing compounds on 1-nitrocyclohexene is a common strategy for building more complex nitrogen-bearing derivatives. For instance, the reaction with primary or secondary amines can lead to the formation of β-amino nitrocyclohexane (B1678964) derivatives, which can be further cyclized to produce heterocyclic systems. researchgate.net

Furthermore, the nitro group itself can be converted into other nitrogen functionalities like oximes (via reaction with reducing agents like tin(II) chloride) or nitrones, which are powerful 1,3-dipoles used in cycloaddition reactions to synthesize isoxazolidines. These transformations significantly broaden the synthetic utility of the parent compound, allowing access to a diverse array of molecular frameworks. mdpi.com

| Starting Material | Transformation | Reagent(s) | Resulting Derivative Class |

| This compound | Dehydrobromination | Base (e.g., Et₃N) | Nitroalkene (1-Nitrocyclohexene) |

| 1-Nitrocyclohexene | Michael Addition | Amine (R₂NH) | β-Amino Nitro Compound |

| 1-Nitrocyclohexene | [4+2] Cycloaddition | Diene | Tetrahydro-nitro-benzannulated systems |

| This compound | Nitro Group Reduction | SnCl₂/HCl | Oxime |

Contributions to Complex Molecule Synthesis

The methodologies developed using this compound and related structures have been instrumental in the synthesis of highly complex and stereochemically rich molecules, such as carbohydrate derivatives.

Stereoselective Synthesis of Nitro Sugars and Derivatives

The chemistry of functionalized nitrocyclohexane systems, including bromonitro derivatives, has served as a crucial model for developing synthetic strategies applicable to nitro sugars. researchgate.net The cyclohexane (B81311) ring acts as a simplified, non-anomeric scaffold to study and optimize reactions that can then be translated to the more complex pyranose ring of carbohydrates. researchgate.netresearchgate.net

The synthesis of nitro sugars often involves the stereocontrolled introduction of substituents onto the sugar backbone. The principles of nucleophilic substitution and elimination-addition reactions honed on the nitrocyclohexane system are directly applicable. researchgate.net For example, a bromo-nitro functionalized sugar can undergo stereoselective displacement of the bromide by various nucleophiles. The electron-withdrawing nitro group plays a critical role in activating the molecule and influencing the stereochemical outcome of these reactions.

These reactions allow for the precise installation of functional groups such as methoxy, ethoxy, and various amino groups at specific positions on the sugar ring. researchgate.net The ability to control the stereochemistry at these centers is paramount in carbohydrate chemistry, and the foundational studies on simpler systems like this compound have been invaluable in achieving this control. researchgate.netresearchgate.net

| Model System Reaction | Application in Nitro Sugar Synthesis | Key Feature |

| Nucleophilic substitution of bromide on bromonitrocyclohexane | Stereoselective introduction of O- or N-nucleophiles onto a pyranose ring | Control of stereochemistry at C-2 position |

| Base-induced elimination to form 1-nitrocyclohexene | Formation of a nitro-glycal (unsaturated sugar) intermediate | Creation of an electrophilic center for conjugate addition |

| Conjugate addition to 1-nitrocyclohexene | Addition of nucleophiles to a nitro-glycal to form new C-C or C-X bonds | Diastereoselective functionalization |

Analytical and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 1-bromo-1-nitrocyclohexane, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR provide critical data for structural verification.

In ¹H NMR spectroscopy, the chemical shifts of the cyclohexane (B81311) ring protons are influenced by the electronegative bromine atom and the nitro group. libretexts.orgdocbrown.info The protons on the carbons adjacent to the C1-substituents (C2 and C6) are expected to be deshielded and appear at a lower field compared to those further away (C3, C4, C5). docbrown.info Due to the chair conformation of the cyclohexane ring, these protons would exhibit complex splitting patterns resulting from spin-spin coupling with neighboring protons.

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. libretexts.org The chemical shift of each carbon is highly dependent on its chemical environment. libretexts.org The quaternary carbon atom (C1), bonded to both the bromine and the nitro group, is the most deshielded and would appear significantly downfield in the spectrum. The chemical shifts of the other ring carbons would decrease as their distance from the electron-withdrawing substituents increases. libretexts.org While specific experimental data is not widely published, expected chemical shift ranges can be estimated based on data for similar compounds like bromocyclohexane (B57405) and nitrocyclohexane (B1678964). chemicalbook.comchemicalbook.com

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (-C(Br)NO₂) | 90 - 110 | N/A |

| C2, C6 (-CH₂) | 30 - 40 | 2.0 - 2.5 |

| C3, C5 (-CH₂) | 20 - 30 | 1.6 - 2.0 |

| C4 (-CH₂) | 20 - 25 | 1.4 - 1.8 |

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific bond vibrations. uobabylon.edu.iq The most characteristic absorptions are those of the nitro group. chemchart.com Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. Another key, though typically weaker, absorption is the C-Br stretching vibration, which appears in the fingerprint region of the spectrum. uobabylon.edu.iq

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Symmetric Stretch | 1345 - 1385 | Strong | |

| Bromoalkane (R-Br) | C-Br Stretch | 500 - 600 | Medium to Weak |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |

While this compound itself does not have strong absorptions in the standard UV-Vis region (200-800 nm), the technique is highly effective for analyzing its corresponding nitronate anion. uobabylon.edu.iq Treatment of a nitroalkane with a base results in the deprotonation of the α-carbon (if a proton is present) to form a nitronate anion. In the case of this compound, reactions that might lead to a nitronate intermediate can be monitored. The formation of the nitronate species creates a conjugated system that absorbs strongly in the UV region, typically around 230-260 nm. cdnsciencepub.com This allows for the quantitative analysis of nitronate formation and can be used to study the kinetics of reactions where it is an intermediate. cdnsciencepub.comwiley.com

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net If this compound can be obtained as a suitable single crystal, X-ray analysis would provide precise data on bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state. researchgate.net This technique would unambiguously establish the stereochemical relationship between the bromine and nitro groups. While crystallographic data for the specific title compound is not readily found in the surveyed literature, studies on similar bromo-nitro organic compounds have been successfully performed, confirming their detailed molecular structures. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. nih.govacs.org In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). Due to its polarity, imparted by the nitro and bromo functional groups, this compound will have a moderate retention factor (Rf) on a silica gel plate, depending on the eluent system used. researchgate.net By comparing the spot of the reaction mixture to a spot of the starting material, the progress of the reaction can be easily visualized, often under UV light. orgsyn.org The presence of a single spot for the purified product suggests a high degree of purity. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides indispensable tools for exploring the properties of this compound that are difficult or impossible to measure experimentally. These methods allow for detailed investigation of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It has become a standard tool in organic chemistry for gaining mechanistic insights and predicting the reactivity of molecules like this compound. mdpi.com DFT calculations can accurately model reaction pathways, locate transition states, and determine activation energies, thereby elucidating reaction mechanisms. mdpi.com

For this compound, DFT can be applied to study various reactions, such as nucleophilic substitutions at the carbon atom bearing the bromo and nitro groups, or elimination reactions. For instance, computational studies on related α-halonitroalkanes and cyclohexyl halides have been used to analyze halogen atom transfer mechanisms and the stability of radical intermediates. unirioja.essemanticscholar.org DFT calculations have also been instrumental in understanding the thermal decomposition of nitroalkanes, where the cleavage of the C–N bond is often a critical step. acs.org The acidity of the nitroalkane and the stability of the corresponding nitronate anion, key factors in reactions like the aza-Henry reaction, can also be effectively evaluated using DFT. nih.gov These calculations help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack by analyzing properties derived from the electronic structure, such as orbital energies and atomic charges. researchgate.net

Table 2: Common Functionals and Basis Sets in DFT Studies of Organic Molecules

| Component | Examples | Purpose/Description |

|---|---|---|

| Functionals | B3LYP, M06-2X, ωB97XD | These mathematical functions approximate the exchange-correlation energy, a key component of the total electronic energy. The choice of functional affects the accuracy of the results. mdpi.comuoa.grpku.edu.cn |

| Basis Sets | 6-31G(d,p), def2-TZVP, aug-cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate descriptions of the electron distribution but are computationally more expensive. mdpi.comuoa.gr |

| Solvent Models | PCM, SMD | Implicit solvent models are used to simulate the effect of a solvent on the molecule's properties and reactivity, which is crucial for comparing computational results with experimental data. unirioja.es |

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. wikipedia.org In a monosubstituted cyclohexane, the substituent can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). fiveable.me The equatorial position is generally more stable for larger substituents to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org

For this compound, a 1,1-disubstituted cyclohexane, the conformational preferences are more complex. Both the bromine atom and the nitro group are attached to the same carbon. Computational modeling is an essential tool for determining the relative stabilities of the possible chair conformers. nih.gov High-level quantum chemical calculations can be performed to optimize the geometry of each conformer and calculate its electronic energy. acs.orgmst.edu The energy difference between the conformers (e.g., bromine axial/nitro equatorial vs. bromine equatorial/nitro axial) dictates the equilibrium distribution. This preference is influenced by the steric bulk of the substituents, often quantified by A-values, which represent the free energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. wikipedia.org While the A-value for a substituent can be influenced by the presence of another group on the same carbon, the individual values provide a starting point for analysis. libretexts.org

Table 3: Selected A-Values for Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) | Implication |

|---|---|---|

| -NO₂ | 1.1 libretexts.org | The nitro group has a significant preference for the equatorial position. |

| -Br | 0.38 - 0.62 | The bromo group has a moderate preference for the equatorial position. researchgate.net |

Note: A-values represent the energy penalty (ΔG°) for a substituent being in the axial position versus the equatorial position.

Computational models predict the most stable conformation by calculating the total energy, which accounts for steric hindrance, electrostatic interactions between the polar C-Br and C-NO₂ bonds, and other electronic effects. researchgate.net

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and spectroscopic properties. ncert.nic.in These studies go beyond simple structural considerations to map out the distribution of electrons within the molecule.

Methods like DFT and other ab initio approaches are used to calculate the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and shape of these frontier orbitals are key indicators of reactivity. For example, the LUMO often indicates the most likely site for nucleophilic attack, while the HOMO points to the site of electron donation.

Furthermore, these calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps reveal electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the polarity of bonds like the C-Br and the C-N bonds. Analysis of the electronic structure can also shed light on the nature of the carbon-halogen bond, which is crucial for understanding its role in reactions like halogen atom transfer. unirioja.esrsc.org Studies on related nitroalkanes have shown that electronic transitions can often be localized on the nitro (NO₂) group, which has significant implications for the molecule's photochemical behavior. pku.edu.cn

Future Research Directions and Contemporary Challenges

Development of Green and Sustainable Synthetic Methodologies

A primary challenge in modern organic chemistry is the development of synthetic methods that are environmentally benign and economically viable. The synthesis and application of 1-bromo-1-nitrocyclohexane are no exception. Future research will increasingly focus on "green" chemistry principles to minimize the environmental footprint associated with its production and use. smolecule.comnih.gov

Key areas of development include:

Atom Economy and Waste Reduction: Traditional methods for the synthesis of halonitroalkanes can involve harsh reagents and produce significant waste. tnsroindia.org.in Future methodologies will aim to maximize atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: A significant portion of chemical waste comes from volatile organic solvents. nih.gov Research is moving towards the use of more sustainable solvents, such as water or bio-based solvents, or performing reactions under solvent-free (neat) conditions. nih.govrsc.org The application of aqueous micellar catalysis, for instance, has shown promise in reducing the environmental impact of certain synthetic steps. nih.gov

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photoredox or electrochemical catalysis, can drastically reduce energy consumption compared to traditional thermally-driven reactions. unibe.ch

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. nih.govtnsroindia.org.in The development of efficient and recyclable catalysts, including non-toxic metal catalysts like iron or organocatalysts, is a major goal. rsc.org For example, photoredox catalysis has emerged as a powerful tool for activating gem-halonitroalkanes under mild conditions. rsc.orgnih.govrsc.org

Exploration of Novel Reactivity Modes and Catalytic Systems

This compound is a valuable precursor to the α-nitrocyclohexyl radical, a highly reactive intermediate for carbon-carbon and carbon-heteroatom bond formation. A significant frontier in its chemistry is the discovery of new reaction pathways and the development of innovative catalytic systems to control its reactivity.

Recent advancements have centered on photoredox catalysis, which allows for the generation of radicals from gem-halonitroalkanes under mild, visible-light irradiation. rsc.orgnih.govrsc.org This has opened doors to novel transformations, such as the carbo-heterofunctionalization of alkenes. In this process, the α-nitroalkyl radical adds to an alkene, and the resulting radical intermediate is trapped by a nucleophile, leading to highly functionalized products. rsc.orgnih.govresearchgate.net

Future research will likely focus on:

Expanding the Scope of Nucleophiles: While O-centered nucleophiles like water, alcohols, and dimethyl sulfoxide (B87167) (DMSO) have been successfully employed to synthesize 1,3-nitro alcohols and β-nitro ketones, expanding the scope to include N-, S-, and C-centered nucleophiles is a key objective. rsc.orgnih.govrsc.org

New Catalytic Systems: Exploring dual catalytic systems, such as the combination of photoredox catalysts with transition metals (e.g., cobalt), can unlock unique reactivity patterns and improve reaction efficiency and selectivity. unibe.ch The use of earth-abundant and low-toxicity metal catalysts, like those based on iron or aluminum, is also a growing area of interest. rsc.orgd-nb.info

Radical-Polar Crossover (RPC) Strategies: The development of net-neutral radical-polar crossover strategies, where a radical addition is followed by oxidation to a carbocation and subsequent nucleophilic trapping, provides a powerful method for constructing complex molecules. nih.gov Fine-tuning these RPC reactions by modulating the catalyst, reagents, and reaction conditions will be a continuing area of investigation. nih.govresearchgate.net

Table 1: Examples of 1,3-Difunctionalized Nitro Compounds from gem-Bromonitroalkanes and Alkenes This table is generated based on data from studies on the reactivity of gem-halonitroalkanes.

| gem-Bromonitroalkane Type | Nucleophile | Resulting Product Class | Potential Application |

|---|---|---|---|

| Secondary | DMSO | β-Nitro Ketone | Intermediate for 1,3-amino ketones |

| Tertiary | Water | 1,3-Nitro Alcohol | Intermediate for 1,3-amino alcohols |

| Secondary | Alcohol | 1,3-Nitro Ether | Synthetic building block |

| Tertiary | Acetate (from AgOAc) | 1,3-Nitroester | Synthetic building block |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For complex, multi-step reactions involving transient species like radicals and carbocations, a combination of experimental and computational methods is indispensable.

Experimental techniques for mechanistic investigation include:

Spectroscopic Analysis: Real-time monitoring of reactions using techniques like NMR and UV-Vis spectroscopy can help identify intermediates and determine reaction kinetics. cdnsciencepub.com

Radical Trapping and Clock Experiments: The use of radical traps (e.g., TEMPO) or radical clock substrates can provide evidence for the existence and nature of radical intermediates. researchgate.netresearchgate.net For example, the reaction of a β-cyclopropyl substituted nitroalkane without rearrangement of the cyclopropyl (B3062369) ring provides evidence against the formation of an α-carbon radical. researchgate.net

Isotope Labeling Studies: These experiments can elucidate bond-forming and bond-breaking steps in a reaction sequence.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool. acs.org It can be used to:

Calculate Reaction Energetics: Determine the stability of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

Predict Molecular Properties: Simulate spectroscopic data (e.g., NMR chemical shifts) to help confirm the structure of proposed intermediates or products.

Explore Reaction Dynamics: Model the intricate steps of catalytic cycles, such as the role of silver salts in trapping bromide ions and preventing undesired side reactions in photoredox catalysis. rsc.orgnih.gov

The synergy between these experimental and computational approaches provides a robust platform for unraveling complex mechanisms, such as those involved in umpolung amide synthesis or radical-polar crossover reactions, ultimately enabling more rational reaction design. researchgate.netresearchgate.neteawag.ch

Design and Synthesis of Structurally Diverse Gem-Halonitrocyclohexane Analogues

Creating libraries of molecules with varied structures is essential for discovering new compounds with valuable properties in fields like medicine and materials science. scispace.comnih.gov this compound serves as a scaffold that can be systematically modified to generate a wide array of analogues.

Future research in this area will leverage strategies like Diversity-Oriented Synthesis (DOS). scispace.com DOS aims to efficiently produce collections of structurally diverse small molecules from a common starting point. scispace.com Another powerful approach is the "Complexity to Diversity" (CtD) strategy, which uses complex natural products as starting materials for the synthesis of diverse compound libraries through ring-distorting reactions. nih.govrsc.org

The design and synthesis of new gem-halonitrocyclohexane analogues will involve:

Modification of the Cyclohexane (B81311) Ring: Introducing various substituents (e.g., alkyl, aryl, hydroxyl, carboxylic acid groups) at different positions on the cyclohexane ring to modulate the steric and electronic properties of the molecule. smolecule.comresearchgate.netsmolecule.com

Varying the Halogen and Nitro Group Position: Exploring the synthesis and reactivity of isomers where the gem-halonitro functionality is located on different carbons of the ring or within different ring systems.

Synthesis of Fused and Bridged Systems: Incorporating the gem-halonitrocyclohexane motif into more complex polycyclic architectures, such as bicyclic or spirocyclic systems, to access novel three-dimensional chemical space. researchgate.netaip.org

By creating these structurally diverse analogues, researchers can screen for enhanced reactivity, novel catalytic activity, or specific biological functions, thereby expanding the utility of the gem-halonitroalkane chemical class. rsc.org

Q & A

Advanced Research Question

- NMR : ¹³C NMR distinguishes bromine (δ ~30–40 ppm) and nitro (δ ~80–90 ppm) groups. NOESY confirms spatial proximity of substituents .

- IR : Nitro group asymmetry (asymmetric stretch ~1520 cm⁻¹; symmetric ~1350 cm⁻¹) indicates electronic coupling with bromine .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 208.0 (C₆H₁₀BrNO₂⁺) and fragmentation patterns (e.g., loss of Br or NO₂) .

- Computational : DFT calculations (B3LYP/6-31G*) model steric strain and predict reaction transition states using InChI-derived geometries .

What are the critical storage and handling protocols for this compound to prevent decomposition or hazardous reactions?

Basic Research Question

- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at –20°C to inhibit photolytic or thermal degradation. Avoid contact with reducing agents (e.g., LiAlH₄) or bases .

- Handling : Use explosion-proof refrigerators and antistatic equipment. Conduct reactions in fume hoods with secondary containment .

How can researchers reconcile contradictory data on the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often arise from:

- Catalyst Choice : Pd(PPh₃)₄ vs. CuI/ligand systems, where bulky ligands reduce steric interference .

- Solvent Effects : Polar aprotic solvents (DMSO) enhance nitro group activation but may deactivate catalysts.

Methodological Insight : - Perform control experiments with deuterated analogs (e.g., C₆D₁₁BrNO₂) to track substituent interactions via isotopic labeling .

- Use HPLC-MS to quantify byproducts (e.g., cyclohexene derivatives) and adjust catalyst loading .

What safety protocols are essential when working with this compound in biological assays?

Basic Research Question

- Exposure Control : Use nitrile gloves, sealed goggles, and respirators (NIOSH-approved for organic vapors).

- Waste Disposal : Neutralize nitro groups with aqueous NaHCO₃ before incineration .

- First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, administer oxygen and seek immediate medical attention .

How can computational modeling predict the environmental fate of this compound?

Advanced Research Question

- QSAR Models : Predict biodegradation pathways (e.g., hydrolysis rates) using logP values and Hammett constants .

- Molecular Dynamics : Simulate interactions with soil enzymes (e.g., nitroreductases) to assess persistence .

Notes on Data Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.